molecular formula C26H22FN3O6S B2749343 (E)-ethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-62-7

(E)-ethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2749343
CAS No.: 851949-62-7
M. Wt: 523.54
InChI Key: GAHLHPKVKBZCMR-WUXMJOGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-ethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C26H22FN3O6S and its molecular weight is 523.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

A compound closely related to the one , utilized in various synthetic pathways, demonstrates the potential utility of (E)-ethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate in the creation of heterocyclic compounds. The compound's unique structure makes it a candidate for regioselective synthesis of functionalized ketones and pyrazole derivatives, showcasing its versatility in synthesizing complex molecular architectures (Hassaneen & Shawali, 2013).

Potential Biological Activities

While direct studies on this specific compound may not be available, research on similar compounds suggests potential biological activities. For instance, compounds with related structures have been evaluated for their cytotoxic activities against various cancer cell lines, hinting at the possibility that this compound could also exhibit significant biological properties. The investigation of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives for their in vitro cytotoxic activity highlights the therapeutic potential of structurally similar compounds (Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014).

Heterocyclic Compound Synthesis

The compound’s framework is conducive to the synthesis of a wide array of heterocyclic compounds, including pyridazinones and pyridothienopyrimidines. These compounds are of significant interest due to their diverse pharmacological activities. Research demonstrating the synthesis of new heterocyclic compounds containing the thieno[2,3-c]pyridazine moiety underlines the compound's utility in developing novel therapeutic agents with potential antitumor and antimicrobial activities (S. M. Radwan, 2000).

Properties

IUPAC Name

ethyl 5-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O6S/c1-4-36-26(33)23-18-14-37-24(22(18)25(32)30(29-23)17-9-7-16(27)8-10-17)28-21(31)12-6-15-5-11-19(34-2)20(13-15)35-3/h5-14H,4H2,1-3H3,(H,28,31)/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHLHPKVKBZCMR-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C=CC3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.